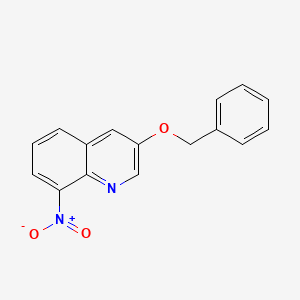

3-(Benzyloxy)-8-nitroquinoline

Description

Structure

3D Structure

Properties

Molecular Formula |

C16H12N2O3 |

|---|---|

Molecular Weight |

280.28 g/mol |

IUPAC Name |

8-nitro-3-phenylmethoxyquinoline |

InChI |

InChI=1S/C16H12N2O3/c19-18(20)15-8-4-7-13-9-14(10-17-16(13)15)21-11-12-5-2-1-3-6-12/h1-10H,11H2 |

InChI Key |

HTORMOVXUIFCMB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CN=C3C(=C2)C=CC=C3[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies for 3 Benzyloxy 8 Nitroquinoline and Analogous Structures

Strategies for the Introduction of the Benzyloxy Moiety

The benzyloxy group is typically installed via the formation of an ether linkage with a hydroxyl group on the quinoline (B57606) ring. This can be achieved through direct alkylation of a hydroxyquinoline precursor or by incorporating the benzyloxy fragment during the construction of the quinoline skeleton.

O-Alkylation of Hydroxyquinoline Precursors with Benzylic Halides

A primary and widely used method for forming the benzyloxy ether is the O-alkylation of a hydroxyquinoline precursor, such as 8-nitro-3-hydroxyquinoline. This reaction is a classic example of the Williamson ether synthesis. masterorganicchemistry.comwikipedia.org The process involves the deprotonation of the hydroxyl group to form a more nucleophilic alkoxide, which then attacks the benzylic halide in a bimolecular nucleophilic substitution (SN2) reaction. wikipedia.orgyoutube.com

The success of the O-alkylation hinges on the appropriate choice of base, solvent, and reaction conditions. The base's role is to deprotonate the phenolic hydroxyl group of the hydroxyquinoline precursor, creating a potent nucleophile. youtube.comyoutube.com Since the SN2 mechanism is favored, primary alkyl halides like benzyl (B1604629) chloride or benzyl bromide are excellent electrophiles. masterorganicchemistry.com

Common bases used include alkali metal carbonates (e.g., potassium carbonate, cesium carbonate) and hydrides (e.g., sodium hydride). researchgate.netjuniperpublishers.com The choice of solvent is critical; polar aprotic solvents such as dimethylformamide (DMF) or acetone are frequently employed as they effectively solvate the cation of the base while not interfering with the nucleophile. nih.gov In some cases, phase-transfer catalysts can be used to facilitate the reaction in two-phase systems. nih.gov

Table 1: Typical Reaction Conditions for Base-Mediated O-Alkylation of Hydroxyquinolines

| Parameter | Description | Examples |

|---|---|---|

| Hydroxyquinoline Precursor | The starting material containing a hydroxyl group. | 3-Hydroxyquinoline (B51751), 8-Hydroxyquinoline (B1678124), 8-Nitro-3-hydroxyquinoline |

| Alkylating Agent | A primary benzylic halide. | Benzyl bromide, Benzyl chloride |

| Base | Used to deprotonate the hydroxyl group. | Potassium Carbonate (K₂CO₃), Sodium Hydride (NaH), Cesium Carbonate (Cs₂CO₃) |

| Solvent | Typically a polar aprotic solvent. | Dimethylformamide (DMF), Acetone, Acetonitrile (B52724) |

| Temperature | Varies depending on reactants; often elevated. | Room temperature to 100°C |

The availability of the hydroxyquinoline precursor is essential for the O-alkylation strategy. These precursors can be synthesized through several established methods for constructing quinoline rings.

One of the most traditional and versatile methods is the Skraup synthesis . wikipedia.org This reaction typically involves heating an aromatic amine with glycerol (B35011), sulfuric acid, and an oxidizing agent (like nitrobenzene) to form the quinoline ring. wikipedia.orgorgsyn.org To produce hydroxyquinolines, a corresponding aminophenol is used as the starting aromatic amine. For instance, 8-hydroxyquinoline can be synthesized from o-aminophenol and glycerol. chemicalbook.comcdnsciencepub.comresearchgate.netgoogle.com Similarly, m-aminophenol could be a precursor for 3-hydroxyquinoline under Skraup or related reaction conditions.

Another significant route is the Friedländer synthesis , which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group (e.g., a ketone or ester). wikipedia.orgnih.gov This method is particularly useful for creating polysubstituted quinolines with high regioselectivity. nih.govorganic-chemistry.org

Convergent Synthesis Approaches Incorporating the Benzyloxy Fragment

The Friedländer synthesis is well-suited for a convergent approach. wikipedia.org For example, a 2-aminobenzaldehyde (B1207257) could be reacted with a ketone already containing a benzyloxy group, such as benzyloxyacetone, to directly yield a 3-(benzyloxy)quinoline derivative. This method allows for the strategic placement of the benzyloxy moiety by designing the appropriate starting materials.

Table 2: Example of a Convergent Friedländer Synthesis

| Reactant 1 | Reactant 2 | Product |

|---|---|---|

| 2-Aminobenzaldehyde | Benzyloxyacetone | 3-(Benzyloxy)quinoline |

| 2-Amino-3-nitrobenzaldehyde | Benzyloxyacetone | 3-(Benzyloxy)-8-nitroquinoline |

Approaches to the Nitro Group Installation at the Quinoline Core

The introduction of the nitro group onto the quinoline skeleton is a key step in forming the target compound. This is almost exclusively achieved through electrophilic aromatic substitution.

Direct Nitration of Quinoline Ring Systems

Direct nitration is the most common method for introducing a nitro group onto an aromatic ring. The reaction typically employs a mixture of concentrated nitric acid and sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺).

The position of nitration on the quinoline ring is dictated by the reaction conditions and the directing effects of existing substituents. Under strong acidic conditions, the nitrogen atom of the pyridine (B92270) ring becomes protonated, forming a quinolinium ion. stackexchange.com This positively charged species strongly deactivates the pyridine ring towards electrophilic attack. Consequently, electrophilic substitution, including nitration, preferentially occurs on the less deactivated benzene (B151609) ring. stackexchange.com

For an unsubstituted quinoline, nitration yields a roughly equal mixture of 5-nitroquinoline (B147367) and 8-nitroquinoline (B147351). stackexchange.com If the quinoline ring already possesses a substituent, such as a benzyloxy group at the 3-position, this group will influence the regioselectivity of the subsequent nitration. An alkoxy group is an activating, ortho-, para-director. Therefore, nitration of 3-(benzyloxy)quinoline would be expected to direct the incoming nitro group to positions 5, 8, or 6, depending on the interplay of electronic and steric factors. The synthesis of this compound can thus be envisioned either by nitrating 3-(benzyloxy)quinoline or by first synthesizing an 8-nitroquinoline precursor which is then further functionalized. researchgate.netcdnsciencepub.com

An alternative sequence involves nitrating a hydroxyquinoline precursor first, such as 3-hydroxyquinoline, and then performing the O-alkylation step as described previously. Nitration of 8-hydroxyquinoline, for example, has been shown to produce 5,7-dinitro-8-hydroxyquinoline or 5-nitro-8-hydroxyquinoline depending on the conditions. pw.edu.plresearchgate.netepo.org

Transformation of Pre-existing Nitrogen-Containing Functionalities

A key strategy in the synthesis of complex quinoline derivatives involves the transformation of existing nitrogen-containing functional groups, such as nitro groups, into other functionalities. A prevalent one-pot approach for synthesizing substituted quinolines utilizes the in situ reduction of a nitro group to an amino group, which then participates in a cyclization reaction. For instance, the Friedländer synthesis can be adapted to start from o-nitroarylcarbaldehydes. In this domino reaction, the nitro group is first reduced to an amine using reagents like iron powder in the presence of an acid, such as acetic acid or catalytic hydrochloric acid. organic-chemistry.orgnih.gov The newly formed amino group then condenses with a suitable ketone or aldehyde to construct the quinoline ring system in a single pot. organic-chemistry.orgnih.gov This method is advantageous as it employs inexpensive reagents and allows for the direct use of readily available nitroarenes. nih.govnih.gov

The reduction of the nitro group is a mild and selective process that can tolerate a variety of other functional groups within the reacting molecules. nih.gov This transformation is central to one-pot protocols that combine nitro reduction with subsequent heterocyclization, providing an efficient route to functionalized quinolines. nih.gov

Sequential and One-Pot Synthetic Protocols for Multisubsituted Quinolines

The construction of multisubstituted quinolines, including those with the specific 3-benzyloxy-8-nitro substitution pattern, often benefits from sequential or one-pot synthetic strategies that enhance efficiency and reduce the number of purification steps. The modified Friedländer synthesis is a prime example of a one-pot protocol where an o-nitroarylcarbaldehyde is reduced in situ to the corresponding o-aminoarylcarbaldehyde, which then undergoes condensation with a carbonyl compound to yield the quinoline derivative. organic-chemistry.orgnih.gov This approach has been shown to be scalable and compatible with a diverse range of carbonyl partners, including aliphatic, aromatic, and heteroaromatic ketones and aldehydes. organic-chemistry.org

Another powerful strategy involves domino reactions that proceed through a sequence of reduction, imine formation, intramolecular cyclization, and subsequent oxidation. nih.gov These catalytic domino reactions can utilize nitroarenes as starting materials and various glycols as reducing agents, with the added benefit of incorporating the waste carbonyl byproduct from the glycol reduction into the final quinoline structure. nih.gov Such methods are highly desirable as they maximize synthetic efficiency and minimize waste generation. nih.gov

The table below summarizes representative one-pot approaches to quinoline synthesis.

| Starting Materials | Reagents and Conditions | Product Type | Reference |

| o-Nitroarylcarbaldehydes, Ketones/Aldehydes | Iron, aq. HCl (catalytic), KOH | Mono- or disubstituted quinolines | organic-chemistry.orgnih.gov |

| o-Nitroarylcarbaldehydes, Active methylene (B1212753) compounds | Fe/AcOH | Substituted quinolines | nih.gov |

| Nitroarenes, Glycols | Dioxomolybdenum(VI) complex (catalyst) | N-Polyheterocycles (including quinolines) | nih.gov |

Regioselectivity and Control in the Synthesis of Substituted Nitroquinolines

Achieving the desired regiochemistry is a critical aspect of synthesizing polysubstituted quinolines like this compound. The introduction of substituents at specific positions on the quinoline ring is governed by the directing effects of the groups already present and the reaction conditions employed.

For instance, in the nitration of quinoline, a mixture of 5-nitroquinoline and 8-nitroquinoline is typically formed. google.com The separation of these isomers is a crucial step in obtaining the desired 8-nitro precursor. google.com The nitration of substituted quinolines, such as 3-hydroxyquinoline, is also subject to regioselective control. The hydroxyl group is an activating group and an ortho-, para-director in electrophilic aromatic substitution. pw.edu.pl Therefore, nitration of 3-hydroxyquinoline would be expected to occur at the 2- and 4-positions of the pyridine ring and the 5- and 7-positions of the benzene ring. However, experimental conditions can be tuned to favor specific isomers.

In the context of building the 3-benzyloxy-8-nitroquinoline structure, a plausible strategy involves the synthesis of 8-nitroquinoline first, followed by the introduction of the 3-benzyloxy group. Alternatively, one could start with a precursor that already contains a group at the 3-position and then introduce the nitro group at the 8-position. The choice of synthetic route will depend on the availability of starting materials and the ability to control the regioselectivity of each step. For example, starting with 2-nitroaniline and performing a Skraup synthesis can yield 8-nitroquinoline. iipseries.org Subsequent functionalization at the 3-position would then be required.

Synthetic Pathways for Key Intermediate Compounds

The synthesis of this compound relies on the preparation of key intermediate compounds that are subsequently elaborated to the final product.

Synthesis of 8-Nitroquinoline Derivatives

8-Nitroquinoline is a crucial intermediate for the synthesis of the target compound. A common method for its preparation is the Skraup synthesis, which involves the reaction of o-nitroaniline with glycerol, sulfuric acid, and an oxidizing agent. iipseries.org This reaction proceeds through the dehydration of glycerol to acrolein, followed by a Michael addition of the aniline, cyclization, and oxidation to form the quinoline ring. iipseries.org

The nitration of quinoline itself also provides a route to 8-nitroquinoline, although it typically yields a mixture of 5- and 8-nitro isomers that require separation. google.com

The following table details a classical Skraup synthesis for 8-nitroquinoline.

| Reactants | Reagents | Yield | Melting Point | Reference |

| o-Nitroaniline, Glycerol | Concentrated Sulfuric Acid, Arsenic Acid | 55% | 88 °C | nih.gov |

Synthesis of 3-Substituted Quinoline Derivatives

The introduction of a substituent at the 3-position of the quinoline ring can be achieved through various methods. The Friedländer synthesis, for example, allows for the construction of 3-substituted quinolines by reacting a 2-aminobenzaldehyde or a 2-aminoketone with a carbonyl compound containing an α-methylene group. wikipedia.orgjk-sci.comorganicreactions.org By choosing an appropriate carbonyl reactant, a variety of substituents can be introduced at the 3-position.

For the synthesis of 3-hydroxyquinoline derivatives, a Pfitzinger reaction can be employed, which involves the condensation of isatin with a carbonyl compound to yield a quinoline-4-carboxylic acid, which can then be further modified. researchgate.net A more direct route to 3-hydroxyquinolines involves the decarboxylation of the corresponding quinoline-4-carboxylic acids. researchgate.net

Preparation of Benzyloxy-Substituted Quinoline Scaffolds

The final step in the likely synthesis of this compound is the introduction of the benzyloxy group. This is typically achieved through a Williamson ether synthesis, where a hydroxylated quinoline precursor, such as 3-hydroxy-8-nitroquinoline, is reacted with a benzyl halide in the presence of a base.

While a direct synthesis of 3-hydroxy-8-nitroquinoline is not readily found in the literature, a plausible approach would be the nitration of 3-hydroxyquinoline. nih.gov Subsequent O-alkylation of the hydroxyl group with benzyl bromide in the presence of a suitable base would yield the target compound. researchgate.net The synthesis of various benzyloxy-substituted quinoline derivatives has been reported, demonstrating the feasibility of this transformation. researchgate.netmdpi.com

The table below outlines a general procedure for the synthesis of benzyloxy-substituted compounds from their hydroxylated precursors.

| Hydroxy Compound | Alkylating Agent | Base | Solvent | General Outcome | Reference |

| 3-Hydroxyquinoline derivative | Benzyl bromide | Potassium carbonate | Acetone | 3-(Benzyloxy)quinoline derivative | researchgate.net |

| 3,5-Dihydroxymethylbenzoate | Benzyl bromide | Potassium carbonate | DMF | 3-Benzyloxy-5-hydroxy-methylbenzoate | mdpi.com |

Chemical Reactivity and Transformation Studies of 3 Benzyloxy 8 Nitroquinoline

Reactions Involving the Nitro Group at the C-8 Position

The electron-withdrawing nature of the nitro group at the C-8 position significantly influences the reactivity of the quinoline (B57606) ring, particularly the benzene (B151609) moiety.

Reduction of the Nitro Group to Amino Functionalities (e.g., 8-Aminoquinoline (B160924) Derivatives)

The reduction of the nitro group to an amino group is a common and crucial transformation of nitroquinoline derivatives. This reaction converts the electron-withdrawing nitro group into an electron-donating amino group, fundamentally altering the electronic properties and reactivity of the quinoline ring. A variety of reducing agents and conditions can be employed for this purpose.

Catalytic hydrogenation is a widely used method for the reduction of nitroarenes. wikipedia.org For instance, 8-nitroquinolines can be reduced to their corresponding 8-aminoquinolines using catalysts like Raney nickel in ethanol (B145695) under hydrogen pressure. acs.orgevitachem.com Other catalytic systems, such as palladium on carbon (Pd/C), are also effective for this transformation. scispace.com

Chemical reducing agents also provide effective means to achieve this reduction. Reagents such as sodium hydrosulfite, tin(II) chloride, or iron in acidic media are commonly used for the reduction of aromatic nitro compounds. wikipedia.org The choice of reagent can sometimes be influenced by the presence of other functional groups in the molecule to ensure chemoselectivity. For example, a combination of bis(pinacolato)diboron (B136004) (B2pin2) and potassium tert-butoxide in isopropanol (B130326) has been shown to chemoselectively reduce aromatic nitro compounds in the presence of other reducible functional groups. doi.org

The resulting 8-aminoquinoline derivatives are valuable precursors for the synthesis of a wide range of biologically active compounds. acs.org

Table 1: Reagents for the Reduction of Nitroquinolines to Aminoquinolines

| Reagent/Catalyst | Conditions | Reference |

|---|---|---|

| Raney Nickel | H₂, Ethanol, 45 psi | acs.org |

| Palladium on Carbon (Pd/C) | H₂, Ethyl Acetate | scispace.com |

| Iron (Fe) | Acetic Acid, Reflux | wikipedia.org |

| Sodium Hydrosulfite | wikipedia.org | |

| Tin(II) Chloride | wikipedia.org | |

| Bis(pinacolato)diboron (B₂pin₂) | KOtBu, Isopropanol | doi.org |

Nucleophilic Aromatic Substitution (SNAr) Reactions Facilitated by the Nitro Group

The strong electron-withdrawing nitro group at the C-8 position activates the quinoline ring, particularly the carbocyclic (benzene) ring, towards nucleophilic aromatic substitution (SNAr). mdpi.com This activation facilitates the displacement of a leaving group or, in some cases, a hydrogen atom (in a process known as Vicarious Nucleophilic Substitution, VNS), by a nucleophile. mdpi.comnih.gov

The nitro group exerts its activating effect most strongly at the ortho and para positions relative to its location. In the case of 8-nitroquinoline (B147351), this would primarily be the C-7 and C-5 positions. For example, studies on various nitroquinolines have shown that nucleophilic attack can occur at positions ortho or para to the nitro group. mdpi.com The regioselectivity of such reactions can be influenced by the steric bulk of the incoming nucleophile. mdpi.com

While direct SNAr reactions on 3-(Benzyloxy)-8-nitroquinoline are not extensively detailed in the provided search results, the principles of SNAr on nitroquinolines are well-established. mdpi.comnih.gov For instance, in related systems, the nitro group enables substitution at adjacent positions by stabilizing the intermediate Meisenheimer complex.

Reactions of the Benzyloxy Moiety at the C-3 Position

The benzyloxy group at the C-3 position offers another site for chemical modification, primarily through the cleavage of the benzyl (B1604629) ether or modifications on the benzyl ring itself.

Catalytic Hydrogenolysis for Benzyl Ether Cleavage (Debenzylation)

The benzyl group is a common protecting group for hydroxyl functionalities due to its stability under a variety of reaction conditions. Its removal, known as debenzylation, is often achieved through catalytic hydrogenolysis. scispace.comresearchgate.net This reaction involves the cleavage of the C-O bond of the ether using hydrogen gas in the presence of a metal catalyst, typically palladium on carbon (Pd/C). scispace.com

This process is valuable for unmasking the hydroxyl group at the C-3 position to yield 3-hydroxy-8-nitroquinoline. The resulting phenol (B47542) can then participate in a variety of other reactions. The conditions for catalytic hydrogenolysis are generally mild, making it compatible with many other functional groups. scispace.com

Alternative methods for debenzylation exist, such as using strong acids like boron trichloride (B1173362) (BCl₃), which can be effective but may be less compatible with acid-sensitive functional groups. researchgate.netgoogle.com Visible-light-mediated oxidative debenzylation using photocatalysts has also emerged as a mild alternative. nih.gov

Table 2: Common Methods for Benzyl Ether Cleavage

| Method | Reagents | Key Features | Reference |

|---|---|---|---|

| Catalytic Hydrogenolysis | H₂, Pd/C | Common and mild conditions | scispace.com |

| Acid-Assisted Cleavage | BCl₃ | Strong Lewis acid | researchgate.netgoogle.com |

| Oxidative Debenzylation | DDQ, Photocatalyst | Mild, visible-light mediated | nih.gov |

Modification of the Benzyl Ring Substituents

The benzyl ring of the benzyloxy group can itself be a target for chemical modification, allowing for the introduction of various substituents. For example, studies on related benzyloxy-nitroquinoline compounds have demonstrated the synthesis of derivatives with substituents on the benzyl ring, such as methyl or bromo groups. nih.gov These modifications are typically introduced on the benzyl halide starting material before its attachment to the quinoline core. This allows for the synthesis of a library of compounds with varied electronic and steric properties on the benzyloxy moiety, which can be useful for structure-activity relationship studies. nih.gov

Electrophilic and Nucleophilic Reactivity of the Quinoline Heterocycle

The quinoline ring system has a rich and complex reactivity pattern towards both electrophiles and nucleophiles, which is further modulated by the substituents present. numberanalytics.comresearchgate.net

In general, electrophilic substitution on the quinoline ring occurs preferentially on the carbocyclic (benzene) ring rather than the electron-deficient pyridine (B92270) ring. researchgate.netresearchgate.netquimicaorganica.org The nitrogen atom withdraws electron density from the heterocyclic ring, deactivating it towards electrophilic attack. numberanalytics.com Electrophilic attack typically occurs at the C-5 and C-8 positions. numberanalytics.comresearchgate.netquimicaorganica.org However, in this compound, the C-8 position is already substituted. The presence of the electron-withdrawing nitro group at C-8 further deactivates the benzene ring, making electrophilic substitution more difficult. Conversely, the benzyloxy group at C-3 is an activating group, but its influence is primarily on the pyridine ring. A patent describes the bromination of 8-nitroquinoline using N-bromosuccinimide in acetic acid, leading to substitution at the C-3 position, indicating that electrophilic attack on the pyridine ring is possible under certain conditions, especially with the benzene ring being strongly deactivated. google.com

Nucleophilic substitution, on the other hand, generally occurs on the electron-deficient pyridine ring, typically at the C-2 or C-4 positions. researchgate.netresearchgate.net The presence of the benzyloxy group at C-3 may influence the regioselectivity of nucleophilic attack on the pyridine ring.

Cross-Coupling Reactions and Further Derivatization of this compound

The strategic functionalization of the this compound core through cross-coupling reactions opens avenues for creating a diverse array of derivatives with potentially valuable properties. These reactions primarily focus on forming new carbon-carbon and carbon-heteroatom bonds, enabling the introduction of various substituents and the construction of more complex molecular architectures.

Palladium-Catalyzed Coupling Reactions (e.g., Suzuki-Miyaura Coupling)

Palladium-catalyzed cross-coupling reactions are powerful tools in modern organic synthesis for forming carbon-carbon bonds. researchgate.net Among these, the Suzuki-Miyaura coupling is particularly prominent for its mild reaction conditions, tolerance of various functional groups, and the commercial availability of a wide range of boronic acid coupling partners. nih.govrsc.org The general mechanism of the Suzuki-Miyaura reaction involves a catalytic cycle comprising three main steps: oxidative addition of an organohalide to a Pd(0) complex, transmetalation with an organoboron compound, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.orgwikipedia.org

While direct examples of Suzuki-Miyaura coupling on this compound are not extensively detailed in the provided literature, the reactivity of similar quinoline systems provides insight into potential transformations. For instance, the Suzuki-Miyaura coupling has been successfully applied to various halo-quinolines to introduce aryl or other organic fragments. researchgate.net The reaction's success often depends on the choice of catalyst, ligands, and base to optimize the catalytic cycle and avoid side reactions. rsc.orgrsc.org

The synthesis of related complex quinolines, such as 8-benzyloxy-7-bromo-2-(2'-pyridyl)quinoline, has been achieved through methods like the Friedlander condensation, indicating that the benzyloxy-quinoline scaffold is a viable substrate for constructing elaborate molecules. nih.gov Although not a cross-coupling reaction, this synthesis demonstrates the feasibility of manipulating substituted benzyloxyquinolines. The challenges in coupling reactions with substrates containing nitro groups, which can be sensitive to certain catalytic conditions, must be considered.

Table 1: Key Steps in the Suzuki-Miyaura Catalytic Cycle

| Step | Description |

| Oxidative Addition | The active Pd(0) catalyst reacts with an organohalide (R¹-X) to form a Pd(II) intermediate. libretexts.orgwikipedia.org |

| Transmetalation | The organic group (R²) is transferred from the organoboron reagent (R²-BY₂) to the Pd(II) complex, typically facilitated by a base. wikipedia.org |

| Reductive Elimination | The two organic fragments (R¹ and R²) are coupled and eliminated from the palladium center, forming the new C-C bond (R¹-R²) and regenerating the Pd(0) catalyst. libretexts.org |

This table provides a generalized overview of the Suzuki-Miyaura reaction mechanism.

Formation of Hybrid Compounds Incorporating Other Heterocycles

The synthesis of hybrid molecules, which covalently link two or more different heterocyclic scaffolds, is a prominent strategy in medicinal chemistry to develop compounds with novel or enhanced biological activities. arkat-usa.orgmdpi.com The this compound framework can serve as a key building block in the creation of such hybrids.

Research has shown the successful synthesis of various hybrid compounds where a quinoline moiety is linked to other heterocycles. For example, 8-quinolinamines have been conjugated with amino acids to generate hybrid derivatives with broad-spectrum anti-infective properties. acs.org Another approach involves linking quinoline to other heterocyclic systems like pyrazole (B372694) or quinoxaline (B1680401). researchgate.netarkat-usa.org

The formation of these hybrid structures can be achieved through various synthetic methodologies. For instance, Michael addition reactions have been employed to tether quinoxaline moieties to other heterocyclic rings. arkat-usa.org While specific examples starting directly from this compound are not detailed, the general principles suggest that functional groups on the quinoline ring (such as the nitro group after reduction to an amine, or a halo-substituent introduced elsewhere on the ring) could be used as handles for coupling with other heterocyclic partners. The synthesis of 2-aryl(hetaryl)-5,7-dimethyl-1,3-diazaadamantane-6-ones has been achieved through the reaction of aldehydes with 1,5-disubstituted 3,7-diazabicyclo[3.3.1]nonan-9-ones, showcasing a pathway to complex heterocyclic systems. researchgate.net

Table 2: Examples of Synthetic Strategies for Heterocyclic Hybrid Compounds

| Strategy | Description | Example | Reference |

| Amino Acid Conjugation | Coupling of an amino-functionalized quinoline with an amino acid. | Synthesis of 8-quinolinamine-amino acid conjugates. | acs.org |

| Michael Addition | Reaction of a Michael acceptor with a nucleophilic heterocycle to form a new C-C bond. | Synthesis of quinoxaline-tethered pyran derivatives. | arkat-usa.org |

| Condensation Reactions | Formation of a larger molecule from smaller units, often with the elimination of a small molecule like water. | Synthesis of Schiff bases from amino-heterocycles and aldehydes. | mdpi.com |

Oxidation Reactions Affecting the Quinoline Nitrogen (N-Oxidation)

The nitrogen atom of the quinoline ring can be oxidized to form a quinoline N-oxide. This transformation modifies the electronic properties of the quinoline system and can serve as a strategic step in the synthesis of further derivatives. researchgate.net The N-oxide group can activate the quinoline ring for subsequent nucleophilic substitution reactions, particularly at the C2 and C4 positions.

A relevant example is the N-oxidation of 7-acetamido-8-benzyloxyquinoline, a close structural analog of this compound. This reaction was successfully carried out using meta-chloroperoxybenzoic acid (mCPBA) in 1,2-dichloroethane (B1671644) at room temperature, affording the corresponding N-oxide in 82% yield. nih.gov This demonstrates that the benzyloxy-substituted quinoline ring is amenable to N-oxidation under standard conditions.

However, the presence of the nitro group at the 8-position can influence the outcome of such reactions. Studies on the amidation of nitroquinoline N-oxides have shown that 8-nitroquinoline N-oxide is prone to decomposition under certain reaction conditions. osi.lv This suggests that the synthesis and subsequent reactions of this compound N-oxide may require carefully optimized conditions to avoid degradation of the starting material or product.

Table 3: N-Oxidation of a Substituted 8-Benzyloxyquinoline

| Starting Material | Reagent | Solvent | Conditions | Product | Yield | Reference |

| 7-Acetamido-8-benzyloxyquinoline | mCPBA | 1,2-Dichloroethane | Room Temperature, 48 hrs | 7-Acetamido-8-benzyloxyquinoline N-oxide | 82% | nih.gov |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique that exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and chemical environment of molecules. For 3-(Benzyloxy)-8-nitroquinoline, a combination of one-dimensional and two-dimensional NMR experiments is essential for a complete assignment of its proton and carbon signals.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the quinoline (B57606) core and the benzyloxy substituent. The chemical shifts (δ) are influenced by the electronic effects of the heterocyclic nitrogen atom, the strongly electron-withdrawing nitro group, and the electron-donating benzyloxy group.

The protons on the quinoline ring, particularly those in proximity to the nitrogen (H-2, H-4) and the nitro group (H-7), are expected to be significantly deshielded and resonate at lower fields (higher ppm values). The protons of the benzyloxy group would appear as a characteristic singlet for the methylene (B1212753) protons (-CH₂-) and a set of multiplets for the phenyl ring protons.

Analysis of the spin-spin coupling constants (J) is crucial for determining the substitution pattern. For instance, the protons on the pyridine (B92270) ring of the quinoline core (H-2 and H-4) would likely appear as doublets. The protons on the carbocyclic ring (H-5, H-6, H-7) would show coupling patterns (e.g., doublets, triplets, or doublets of doublets) consistent with their relative positions.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| H-2 | 8.8 - 9.0 | d | J2,4 ≈ 2.0 - 3.0 |

| H-4 | 8.0 - 8.2 | d | J4,2 ≈ 2.0 - 3.0 |

| H-5 | 7.6 - 7.8 | dd | J5,6 ≈ 8.0 - 9.0, J5,7 ≈ 1.0 - 2.0 |

| H-6 | 7.4 - 7.6 | t | J6,5 ≈ 8.0 - 9.0, J6,7 ≈ 7.0 - 8.0 |

| H-7 | 7.9 - 8.1 | dd | J7,6 ≈ 7.0 - 8.0, J7,5 ≈ 1.0 - 2.0 |

| -OCH₂- | 5.2 - 5.4 | s | - |

Note: Predicted values are based on typical ranges for substituted quinolines and benzyloxy groups. Actual experimental values may vary.

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each chemically non-equivalent carbon atom in this compound will produce a distinct signal. The chemical shifts are highly dependent on the hybridization and electronic environment of the carbon atoms.

Carbons attached to electronegative atoms like oxygen and nitrogen, or those influenced by the nitro group, will be deshielded. Therefore, C-3 (bearing the benzyloxy group), C-8 (bearing the nitro group), and C-8a (the bridgehead carbon near the nitrogen) are expected to resonate at lower fields. The carbons of the benzyl (B1604629) group will also show characteristic signals, with the methylene carbon appearing in the aliphatic region and the phenyl carbons in the aromatic region.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-2 | 148 - 152 |

| C-3 | 155 - 158 |

| C-4 | 120 - 124 |

| C-4a | 128 - 132 |

| C-5 | 125 - 129 |

| C-6 | 122 - 126 |

| C-7 | 130 - 134 |

| C-8 | 140 - 144 |

| C-8a | 145 - 149 |

| -OCH₂- | 70 - 75 |

| Phenyl C (ipso) | 135 - 138 |

Note: Predicted values are based on typical ranges for substituted quinolines. Actual experimental values may vary.

For halogenated, specifically fluorinated, analogs of this compound, ¹⁹F NMR spectroscopy is an exceptionally informative technique. The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, making it highly sensitive for NMR detection. nih.gov A key advantage of ¹⁹F NMR is its wide range of chemical shifts, which is much larger than for ¹H NMR, resulting in less signal overlap and simpler spectra. thermofisher.com

If a fluorine atom were introduced into the quinoline or benzyl ring, its ¹⁹F NMR spectrum would show a signal with a chemical shift characteristic of its electronic environment. Furthermore, spin-spin coupling between fluorine and nearby protons (¹H-¹⁹F coupling) or other fluorine atoms (¹⁹F-¹⁹F coupling) provides valuable structural information, helping to confirm the position of the fluorine substituent. doi.org These coupling constants can often be observed over several bonds. doi.org

While 1D NMR provides fundamental data, 2D NMR experiments are often necessary for the complete and unambiguous assignment of all signals, especially for complex molecules like substituted quinolines. acs.orgnih.gov

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-coupled to each other. For this compound, a ¹H-¹H COSY spectrum would show cross-peaks connecting coupled protons, for example, between H-5, H-6, and H-7 on the carbocyclic ring, confirming their adjacency. researchgate.net It would also help to trace the connectivity within the phenyl ring of the benzyloxy group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbon atoms. An HSQC spectrum would definitively link each proton signal in the ¹H NMR spectrum to its corresponding carbon signal in the ¹³C NMR spectrum, greatly aiding in the assignment of the carbon skeleton.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds. HMBC is particularly powerful for establishing connectivity across quaternary carbons (carbons with no attached protons). For instance, correlations between the methylene protons (-OCH₂-) and C-3 of the quinoline ring would confirm the attachment point of the benzyloxy group. Similarly, long-range couplings from H-7 to C-8 would support the assignment of the nitro-bearing carbon.

Mass Spectrometry (MS)

Mass spectrometry is a technique used to measure the mass-to-charge ratio (m/z) of ions. It is a critical tool for determining the molecular weight and elemental formula of a compound.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass of the molecular ion, often to within a few parts per million. This precision allows for the unambiguous determination of the molecular formula of this compound, which is C₁₆H₁₂N₂O₃. The calculated exact mass for this formula can be compared with the experimentally measured mass of the molecular ion peak ([M]⁺ or protonated molecule [M+H]⁺) to confirm the elemental composition. rsc.org

HRMS also provides information about the fragmentation patterns of the molecule upon ionization. For nitroaromatic compounds, characteristic fragmentation often involves the loss of the nitro group (NO₂) or related fragments. strath.ac.ukacs.org In the case of this compound, other expected fragmentation pathways could include the cleavage of the benzyl group or the ether linkage.

Table 3: Key Ions in the HRMS of this compound

| Ion | Molecular Formula | Calculated Exact Mass |

|---|---|---|

| [M]⁺ | C₁₆H₁₂N₂O₃ | 280.0848 |

Note: The exact mass is calculated based on the most abundant isotopes of each element.

Electron Ionization Mass Spectrometry (EI-MS) and Fragmentation Pathway Analysis

Electron Ionization Mass Spectrometry (EI-MS) is a powerful technique for determining the molecular weight of a compound and obtaining structural information through the analysis of its fragmentation pattern. In EI-MS, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M•+) and various fragment ions. The fragmentation of this compound is expected to follow pathways dictated by the stability of the resulting cations and neutral losses.

The molecular ion peak [C16H12N2O3]•+ would be observed at a mass-to-charge ratio (m/z) of 280. A primary and highly characteristic fragmentation pathway for benzylic ethers is the cleavage of the C-O bond, leading to the formation of a stable benzyl cation, which rearranges to the even more stable tropylium (B1234903) cation (C7H7)+, producing a base peak at m/z 91. libretexts.orglibretexts.orgmiamioh.edu The corresponding radical fragment, the 8-nitroquinolin-3-oxy radical, would then lead to further fragmentation of the quinoline system.

Other significant fragmentation pathways would involve the nitro group, including the loss of •NO2 (46 Da) to give an ion at m/z 234, or the loss of •O and •NO in succession. researchgate.net The quinoline ring itself can undergo characteristic cleavages. researchgate.net

Table 1: Proposed EI-MS Fragmentation Pathway for this compound

| m/z Value | Proposed Fragment Ion | Formula | Notes |

|---|---|---|---|

| 280 | Molecular Ion [M]•+ | [C16H12N2O3]•+ | Parent ion |

| 234 | [M - NO2]•+ | [C16H12N2O]•+ | Loss of nitro radical |

| 189 | [M - C7H7O]•+ | [C9H5N2O]•+ | Cleavage of the ether bond with H transfer |

| 91 | Tropylium Ion | [C7H7]+ | Base peak, characteristic of benzyl group |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Identity

Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable tool for verifying the purity and confirming the identity of synthesized compounds. This technique separates the target compound from impurities, such as starting materials, byproducts, or degradation products, before the eluent is introduced into the mass spectrometer for detection.

For this compound, a reversed-phase High-Performance Liquid Chromatography (HPLC) method would typically be employed. The compound would be dissolved in a suitable organic solvent and injected into the HPLC system. A gradient elution using a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) would separate the components based on their polarity.

As the compound elutes from the chromatography column, it enters the mass spectrometer, typically using a soft ionization technique like Electrospray Ionization (ESI). In positive ion mode, the compound would be detected as the protonated molecular ion, [M+H]+, at an m/z of 281. The high sensitivity and specificity of LC-MS allow for the detection of trace impurities, providing a robust assessment of the compound's purity while simultaneously confirming its molecular weight.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. The IR spectrum of this compound is expected to display a series of characteristic absorption bands that confirm its structure.

Key expected absorptions include the strong asymmetric and symmetric stretching vibrations of the nitro (NO2) group, typically found around 1530 cm⁻¹ and 1350 cm⁻¹, respectively. The presence of the aromatic quinoline and benzene (B151609) rings will be evidenced by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1600-1450 cm⁻¹ region. The C-O-C stretching of the benzylic ether linkage will produce a distinct band, usually in the 1250-1050 cm⁻¹ range. researchgate.net

Table 2: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3100-3000 | C-H Stretch | Aromatic (Quinoline, Benzene) |

| 1620-1580 | C=N Stretch | Quinoline Ring |

| 1540-1520 | N-O Asymmetric Stretch | Nitro (NO2) |

| 1500-1450 | C=C Stretch | Aromatic Rings |

| 1360-1340 | N-O Symmetric Stretch | Nitro (NO2) |

| 1250-1200 | C-O Asymmetric Stretch | Aryl Ether |

| 1050-1020 | C-O Symmetric Stretch | Aryl Ether |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Conjugated systems, like the one present in this compound, absorb UV or visible light to promote electrons from a ground electronic state to a higher energy state. The spectrum is a plot of absorbance versus wavelength.

The structure of this compound contains multiple chromophores, including the quinoline ring, the nitro group, and the benzene ring of the benzyloxy substituent. The extensive π-conjugated system of the nitroquinoline core is expected to give rise to intense π → π* transitions. researchgate.net The presence of non-bonding electrons on the ether oxygen and the nitro group's oxygen atoms will also allow for lower energy n → π* transitions. researchgate.net The combination of these chromophores is expected to result in a complex spectrum with multiple absorption maxima (λmax) in the UV region, likely between 250 and 400 nm. scirp.orgnih.gov

Elemental Analysis for Compositional Verification

Elemental analysis is a crucial analytical technique that determines the mass percentages of the constituent elements (carbon, hydrogen, nitrogen, etc.) in a compound. This data is used to verify the empirical formula and confirm the purity of the sample. For this compound, the molecular formula is C16H12N2O3, with a molecular weight of 280.28 g/mol . bldpharm.com The theoretical elemental composition can be calculated from this formula and compared with experimentally determined values. A close correlation between the theoretical and experimental values (typically within ±0.4%) provides strong evidence for the compound's identity and purity.

Table 3: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Mass Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.01 | 16 | 192.16 | 68.56% |

| Hydrogen | H | 1.01 | 12 | 12.12 | 4.32% |

| Nitrogen | N | 14.01 | 2 | 28.02 | 10.00% |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While specific crystal structure data for this compound is not publicly available, the data for its isomer, 8-(4-Nitrobenzyloxy)quinoline (C16H12N2O3), provides an excellent proxy for understanding the solid-state conformation and intermolecular interactions. nih.gov

Table 4: Crystallographic Data for the Isomer 8-(4-Nitrobenzyloxy)quinoline

| Parameter | Value |

|---|---|

| Molecular Formula | C16H12N2O3 |

| Molecular Weight | 280.28 |

| Crystal System | Monoclinic |

| Space Group | Pn |

| a (Å) | 4.176 |

| b (Å) | 7.395 |

| c (Å) | 21.513 |

| β (°) | 94.08 |

| Volume (ų) | 662.7 |

| Z | 2 |

(Data obtained for the structural isomer 8-(4-Nitrobenzyloxy)quinoline) nih.gov

Computational and Theoretical Investigations

Quantum Chemical Computations (e.g., Density Functional Theory, DFT)

Quantum chemical computations are fundamental to understanding the intrinsic properties of a molecule derived from its electronic structure. Density Functional Theory (DFT) is a widely used method that balances computational cost and accuracy, making it a staple for the theoretical investigation of organic molecules.

Electronic Structure Analysis (e.g., HOMO-LUMO Gap)

The electronic structure of a molecule governs its reactivity and spectroscopic properties. A key aspect of this is the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical stability and reactivity. A large gap generally implies high stability and low reactivity, whereas a small gap suggests the molecule is more prone to chemical reactions.

For 3-(Benzyloxy)-8-nitroquinoline, DFT calculations would typically be employed to determine the energies of the HOMO and LUMO. This data would provide a quantitative measure of its kinetic stability and its potential to act as an electron donor or acceptor.

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound

| Parameter | Value |

|---|---|

| HOMO Energy (eV) | Data not available |

| LUMO Energy (eV) | Data not available |

| HOMO-LUMO Gap (eV) | Data not available |

Note: This table represents the type of data that would be generated from DFT calculations. Currently, no specific values for this compound are published.

Charge Distribution and Electrostatic Potential Maps

Understanding the distribution of electronic charge within a molecule is crucial for predicting its intermolecular interactions and reactive sites. DFT calculations can generate electrostatic potential (ESP) maps, which visualize the charge distribution on the molecule's surface. These maps use a color spectrum to indicate regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack).

For this compound, an ESP map would likely show negative potential around the oxygen atoms of the nitro group and the ether linkage, as well as the nitrogen atom of the quinoline (B57606) ring. Positive potential would be expected on the hydrogen atoms. This information is invaluable for predicting how the molecule will interact with other molecules, including biological targets.

Molecular Modeling and Conformational Analysis

The three-dimensional structure and flexibility of a molecule are key determinants of its physical and biological properties. Molecular modeling techniques are used to explore the possible conformations (spatial arrangements of atoms) of a molecule and their relative energies.

Conformational Space Exploration and Cluster Analysis

To systematically explore the vast number of possible conformations, various search algorithms can be employed. The resulting collection of conformations can then be grouped into clusters based on their structural similarity. This cluster analysis helps to identify the most representative and low-energy conformations of the molecule.

Monte Carlo Techniques for Conformational Sampling

Monte Carlo (MC) methods offer an alternative to MD for sampling the conformational space. MC techniques generate new conformations by making random changes to the existing structure and accepting or rejecting the new conformation based on its energy. This approach is particularly useful for overcoming energy barriers and exploring a wider range of the conformational landscape.

Table 2: Summary of for this compound

| Investigation Type | Method | Status of Data Availability |

|---|---|---|

| Quantum Chemical Computations | Density Functional Theory (DFT) | No specific data found |

| Electronic Structure Analysis | HOMO-LUMO Gap Calculation | No specific data found |

| Charge Distribution | Electrostatic Potential Maps | No specific data found |

| Molecular Modeling | Molecular Dynamics Simulations | No specific data found |

| Conformational Analysis | Conformational Space Exploration | No specific data found |

Structure-Activity Relationship (SAR) Studies Through Computational Approaches

Computational methodologies are instrumental in elucidating the structure-activity relationships (SAR) of quinoline derivatives. These in silico techniques provide insights into the molecular features governing their interactions with biological targets, thereby guiding the design of new compounds with potentially enhanced activities. For this compound, computational SAR studies can help to understand how the benzyloxy and nitro substituents on the quinoline core influence its physicochemical properties and putative binding characteristics.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. semanticscholar.org In the context of this compound, docking simulations can be employed to explore its potential binding modes within the active sites of various macromolecules, such as enzymes or DNA. nih.govnih.gov

The process begins with the three-dimensional structures of both the ligand, this compound, and the target macromolecule. The quinoline derivative's structure can be built and optimized using molecular mechanics or quantum chemical methods. The target's structure is typically obtained from crystallographic or NMR data from protein data banks.

Docking algorithms then sample a large number of possible conformations and orientations of the ligand within the binding site of the macromolecule. These poses are then scored based on a scoring function that estimates the binding affinity. nih.gov For a compound like this compound, key interactions could involve:

Hydrogen Bonding: The nitrogen atom of the quinoline ring and the oxygen atoms of the nitro group can act as hydrogen bond acceptors.

π-π Stacking: The aromatic rings of the quinoline and benzyl (B1604629) moieties can engage in π-π stacking interactions with aromatic amino acid residues like tyrosine, phenylalanine, or tryptophan within the binding pocket. nih.gov

Hydrophobic Interactions: The benzyl group and the quinoline core can form hydrophobic interactions with nonpolar residues.

For instance, in a hypothetical docking study of this compound with a target like Mycobacterium tuberculosis DNA gyrase, the quinoline core could intercalate between DNA base pairs, while the benzyloxy and nitro groups could form specific interactions with the surrounding amino acid residues, anchoring the molecule in the active site. nih.govnih.gov The results of such simulations are typically visualized to analyze the binding pose and the key interactions.

| Functional Group | Potential Interaction Type | Potential Interacting Residues |

|---|---|---|

| Quinoline Ring | π-π Stacking | Phe, Tyr, Trp |

| Nitro Group | Hydrogen Bond Acceptor | Lys, Arg, Asn |

| Benzyloxy Group | Hydrophobic Interaction | Val, Leu, Ile |

| Ether Oxygen | Hydrogen Bond Acceptor | Ser, Thr |

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their activities. nih.govresearchgate.net For this compound and its analogues, QSAR studies can help identify the key structural parameters that influence their properties.

A QSAR study involves a dataset of compounds with known activities. Although we are excluding biological outcomes, we can consider a physicochemical property, such as receptor affinity, as the dependent variable. The independent variables are molecular descriptors, which are numerical representations of the chemical structure. These descriptors can be categorized as:

Electronic Descriptors: These describe the electronic properties of the molecule, such as partial charges, dipole moment, and energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). mdpi.com For this compound, the electron-withdrawing nature of the nitro group would significantly influence these parameters.

Steric Descriptors: These relate to the size and shape of the molecule, such as molecular weight, volume, and surface area. The bulky benzyloxy group would be a major determinant of the steric properties.

Hydrophobic Descriptors: These quantify the hydrophobicity of the molecule, with the most common descriptor being the logarithm of the partition coefficient (logP).

Topological Descriptors: These are numerical indices derived from the 2D representation of the molecule, describing its connectivity and branching.

Once the descriptors are calculated for a series of this compound analogues, a mathematical model is developed using statistical methods like multiple linear regression or partial least squares. nih.gov The resulting QSAR equation can then be used to predict the activity of new, unsynthesized compounds.

| Descriptor Type | Specific Descriptor | Relevance to this compound |

|---|---|---|

| Electronic | LUMO Energy | Influenced by the electron-withdrawing nitro group. |

| Steric | Molecular Volume | Determined by the size of the benzyloxy substituent. |

| Hydrophobic | logP | Affected by the overall lipophilicity of the molecule. |

| Topological | Wiener Index | Describes the branching and connectivity of the molecular skeleton. |

Mechanistic Investigations of Chemical Reactions via Computational Methods

Computational chemistry provides powerful tools for investigating the mechanisms of chemical reactions at the molecular level. nih.gov For this compound, these methods can be used to study various transformations, such as its synthesis or degradation.

Density Functional Theory (DFT) is a widely used quantum chemical method for studying reaction mechanisms. It can be used to calculate the geometries and energies of reactants, products, intermediates, and transition states along a reaction pathway. mdpi.com This information allows for the determination of activation energies and reaction enthalpies, providing insights into the feasibility and kinetics of the reaction.

Potential reactions of this compound that could be investigated computationally include:

Nucleophilic Aromatic Substitution (SNAr): The nitro group activates the quinoline ring towards nucleophilic attack. Computational studies can elucidate the mechanism of substitution at different positions on the ring, determining whether the reaction proceeds via a stepwise Meisenheimer complex or a concerted pathway. springernature.comresearchgate.net The influence of the benzyloxy group on the regioselectivity of the reaction can also be explored.

Reduction of the Nitro Group: The transformation of the nitro group into an amino group is a common reaction for nitroaromatic compounds. nih.govmdpi.com Computational methods can be used to model the stepwise reduction process, identifying the intermediates and transition states involved. mdpi.com

Cleavage of the Benzyloxy Group: The ether linkage of the benzyloxy group can be cleaved under various conditions. Computational studies can help to understand the mechanism of this cleavage, for example, by modeling the reaction pathway of hydrogenolysis or acid-catalyzed hydrolysis. organic-chemistry.org

Applications in Organic Synthesis and Material Science

Utility as Precursors for Complex Heterocyclic Systems

The 3-(benzyloxy)-8-nitroquinoline scaffold is a valuable starting point for the synthesis of intricate heterocyclic systems. The nitro group at the 8-position can be readily reduced to an amino group, yielding 8-amino-3-(benzyloxy)quinoline. This resulting aminoquinoline is a key precursor for constructing fused heterocyclic systems. For instance, the amino group can undergo condensation and cyclization reactions with various reagents to form polycyclic structures. One common transformation is the Skraup synthesis, where the amino group reacts with glycerol (B35011), an oxidizing agent, and sulfuric acid to form additional fused pyridine (B92270) rings, leading to phenanthroline-type structures wikipedia.org. The presence of the benzyloxy group at the 3-position provides a handle for further functionalization or can be deprotected to reveal a hydroxyl group, which can participate in subsequent cyclization reactions. This versatility makes this compound an important building block in the synthesis of novel heterocyclic compounds with potential applications in medicinal chemistry and materials science nih.govnih.gov.

Building Blocks for Polysubstituted Quinoline (B57606) Derivatives

The development of methods to synthesize polysubstituted quinoline derivatives is of significant interest due to their wide range of biological and material properties researchgate.net. This compound is an excellent substrate for creating such derivatives. The quinoline ring itself can undergo various electrophilic substitution reactions, although the positions are directed by the existing substituents. More significantly, the nitro and benzyloxy groups offer pathways for diverse modifications.

As mentioned, the nitro group can be reduced to an amine, which can then be diazotized and converted into a variety of other functional groups (e.g., halides, hydroxyl, cyano) via Sandmeyer-type reactions. This allows for the introduction of a wide array of substituents at the 8-position. Furthermore, the benzyloxy group can be cleaved to provide a 3-hydroxyquinoline (B51751), which can then be alkylated or acylated to introduce different side chains. The combination of these transformations allows for the systematic modification of the quinoline scaffold, leading to a library of polysubstituted derivatives that can be screened for various applications bsu.edu.

Table 1: Potential Transformations of this compound

| Starting Material | Reagents and Conditions | Product | Application |

| This compound | Reduction (e.g., Sn/HCl, H₂/Pd-C) | 8-Amino-3-(benzyloxy)quinoline | Precursor for fused heterocycles wikipedia.org |

| 8-Amino-3-(benzyloxy)quinoline | Diazotization followed by Sandmeyer reaction | 8-Halo/Hydroxy/Cyano-3-(benzyloxy)quinoline | Building block for polysubstituted quinolines |

| This compound | Catalytic Hydrogenation | 3-Hydroxy-8-aminoquinoline | Intermediate for further functionalization |

Role in the Synthesis of Radiotracers for Imaging Studies (via halo-derivatives)

Positron Emission Tomography (PET) is a powerful non-invasive imaging technique that utilizes radiotracers to visualize and quantify biological processes in vivo researchgate.netnih.gov. The development of novel radiotracers is crucial for advancing medical diagnostics. Quinolines are attractive scaffolds for radiotracers due to their ability to be functionalized for specific biological targets.

The synthesis of PET radiotracers often involves the introduction of a positron-emitting radionuclide, such as fluorine-18, into a molecule. A common strategy is the nucleophilic substitution of a leaving group on an aromatic ring with [¹⁸F]fluoride. Halo-derivatives of quinolines serve as important precursors for this purpose. For example, a benzyloxy-2-chloroquinoline has been successfully used as a precursor to synthesize [¹⁸F]2-fluoroquinolin-8-ol, a potential radiotracer for imaging Alzheimer's disease rsc.org.

Following this logic, this compound can be envisioned as a key starting material for new radiotracers. The quinoline ring can be halogenated, for instance, at the 2- or 4-position. Subsequent reduction of the nitro group and potential modification of the resulting amine could lead to a precursor suitable for radiofluorination. The benzyloxy group can act as a protecting group for the 3-hydroxyl functionality, which might be important for the biological activity of the final radiotracer. This potential pathway highlights the contribution of this compound to the development of novel imaging agents rsc.orginformahealthcare.com.

Contribution to the Development of New Synthetic Methodologies and Reagents

While not a reagent itself in the classical sense, the unique substitution pattern of this compound makes it a valuable tool for the development and optimization of new synthetic methodologies. The presence of multiple, electronically distinct functional groups allows chemists to test the selectivity and efficiency of new reactions. For example, developing a new reduction method that selectively reduces the nitro group without affecting the quinoline ring or cleaving the benzyl (B1604629) ether would be a significant achievement.

Furthermore, the synthesis of this compound itself can drive the development of new synthetic strategies for functionalized quinolines. The regioselective introduction of substituents at the 3- and 8-positions of the quinoline core is a synthetic challenge, and methods developed to synthesize this specific molecule can often be generalized to a broader range of quinoline derivatives. Thus, its existence and use in synthesis contribute to the broader toolkit of organic chemists mdpi.commdpi.com.

Potential in the Formation of Advanced Materials with Tuned Electronic Properties (general quinolone context)

Quinoline-based compounds are increasingly being explored for their applications in advanced materials, particularly in the field of organic electronics. Their planar aromatic structure and the presence of a nitrogen atom give them interesting electronic properties, making them suitable components for organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and sensors researchgate.netscispace.com.

The performance of these materials is highly dependent on their molecular structure, specifically the energy levels of their highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). These energy levels can be precisely tuned by introducing electron-donating and electron-withdrawing groups onto the quinoline scaffold, creating donor-acceptor (D-A) architectures rsc.orgrsc.org. This tuning allows for the optimization of charge injection, transport, and emission properties.

In this context, this compound represents a valuable building block. The 8-nitro group is a strong electron-withdrawing group, which can significantly lower the LUMO energy level. The benzyloxy group is a moderately electron-donating group. This inherent D-A character can be further enhanced and modified through chemical transformations. For example, the benzyloxy group could be replaced with stronger donor groups, and the nitro group could be transformed into other acceptor moieties. By incorporating this functionalized quinoline into larger π-conjugated systems, it is possible to create advanced materials with tailored electronic and optical properties for a variety of applications in organic electronics rsc.orgresearchgate.netuantwerpen.be.

Future Directions and Research Gaps in 3 Benzyloxy 8 Nitroquinoline Studies

Development of More Efficient and Sustainable Synthetic Routes

Current synthetic methods for quinoline (B57606) derivatives often rely on traditional techniques that may involve harsh reaction conditions, toxic reagents, and significant waste generation. ijpsjournal.com The principles of green chemistry are increasingly being applied to the synthesis of quinolines to address these environmental concerns. ijpsjournal.comresearchgate.neteurekaselect.com Future research on 3-(Benzyloxy)-8-nitroquinoline should focus on developing synthetic routes that are not only efficient in terms of yield but also environmentally benign.

The exploration of green and sustainable synthetic strategies for this compound could include:

Microwave-assisted synthesis: This technique has been shown to accelerate reaction times and improve yields for the synthesis of various quinoline derivatives. researchgate.net

Ultrasound-assisted synthesis: Similar to microwave irradiation, ultrasound can enhance reaction rates and efficiency. tandfonline.com

Use of green solvents: Replacing hazardous organic solvents with greener alternatives like water or ethanol (B145695) can significantly reduce the environmental impact of the synthesis. researchgate.net

A comparative analysis of traditional versus potential green synthetic routes for quinoline synthesis is presented in the table below.

| Feature | Traditional Synthesis Methods | Green Synthesis Methods |

| Solvents | Often hazardous organic solvents | Water, ethanol, solvent-free conditions tandfonline.comresearchgate.net |

| Catalysts | Often toxic and non-reusable | p-toluenesulfonic acid, cerium nitrate, potassium carbonate researchgate.net |

| Energy Input | High temperatures and long reaction times | Microwave irradiation, ultrasound irradiation researchgate.nettandfonline.com |

| Waste Generation | Significant byproduct formation | Minimized waste through higher atom economy ijpsjournal.com |

By embracing these green chemistry principles, the synthesis of this compound can become more economical and environmentally responsible.

Exploration of Novel Chemical Transformations and Reactivity Patterns

The chemical structure of this compound, featuring a quinoline core, a benzyloxy group, and a nitro group, suggests a rich and complex reactivity profile that is yet to be fully explored. Future research should aim to uncover novel chemical transformations and reactivity patterns of this molecule.

Key areas for investigation include:

Reactions of the benzyloxy group: The benzyloxy group can be a versatile handle for further functionalization. nih.gov Research could focus on cleavage of the benzyl (B1604629) ether to yield the corresponding 3-hydroxy-8-nitroquinoline, which can then be used as a precursor for other derivatives. organic-chemistry.org Additionally, the reactivity of the benzylic position itself could be explored. acs.org

Transformations of the nitro group: The nitro group can be reduced to an amino group, which opens up a wide range of possibilities for derivatization, such as the synthesis of amides, sulfonamides, and other nitrogen-containing functionalities.

Functionalization of the quinoline ring: The quinoline ring system is known to undergo various electrophilic and nucleophilic substitution reactions. uop.edu.pkscribd.com A systematic study of these reactions on the this compound scaffold would provide valuable information for the synthesis of new analogues.

Understanding the interplay between the different functional groups will be crucial for designing selective transformations. For instance, the electron-withdrawing nature of the nitro group will influence the reactivity of the quinoline ring towards both electrophilic and nucleophilic attack. uop.edu.pk

Advanced Computational Predictions of Undiscovered Chemical Behavior

Computational chemistry offers powerful tools for predicting the chemical behavior of molecules, thereby guiding experimental work and accelerating the discovery process. researchgate.net For this compound, advanced computational studies can provide valuable insights into its undiscovered chemical properties.

Future computational research could focus on:

Density Functional Theory (DFT) calculations: DFT can be used to predict a wide range of properties, including molecular geometry, electronic structure, and reactivity indices. researchgate.net These calculations can help in understanding the relative reactivity of different sites in the molecule and in predicting the outcome of chemical reactions.

Molecular docking studies: If this compound is being investigated for potential biological applications, molecular docking can be used to predict its binding affinity and mode of interaction with biological targets.

Prediction of spectroscopic properties: Computational methods can be used to predict spectroscopic data, such as NMR and IR spectra, which can aid in the characterization of new derivatives.

The integration of computational predictions with experimental studies can create a synergistic approach to exploring the chemistry of this compound, saving both time and resources.

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry and automated synthesis are revolutionizing the way chemical reactions are performed, offering advantages in terms of efficiency, safety, and scalability. springerprofessional.de The integration of these technologies into the synthesis of this compound and its derivatives represents a significant area for future development.

Potential applications of flow chemistry and automation include:

Continuous flow synthesis: Performing the synthesis of this compound in a continuous flow reactor can lead to improved yields, better process control, and enhanced safety, especially for reactions that are exothermic or involve hazardous reagents. springerprofessional.de

Automated library synthesis: Automated synthesis platforms can be used to rapidly generate libraries of this compound derivatives with diverse functional groups. researchgate.netresearchgate.net This would be particularly valuable for structure-activity relationship (SAR) studies in drug discovery. researchgate.net

The use of cartridge-based automated synthesizers could further simplify the process, making the synthesis of novel derivatives more accessible to a wider range of researchers. youtube.com

Investigations into Stereoselective Synthesis of Chiral Analogs

The introduction of chirality into a molecule can have a profound impact on its biological activity. researchgate.net While this compound itself is achiral, the synthesis of chiral analogs could lead to the discovery of compounds with enhanced or novel properties.

Future research in this area could involve:

Asymmetric synthesis of derivatives: This could involve the use of chiral catalysts or starting materials to introduce stereocenters into the molecule.

Synthesis of atropisomers: If bulky substituents are introduced at appropriate positions on the quinoline ring, it may be possible to generate stable atropisomers, which are a form of axial chirality.

Separation of enantiomers: For racemic mixtures of chiral analogs, chromatographic techniques using chiral stationary phases can be employed to separate the individual enantiomers.

The development of stereoselective synthetic routes will be crucial for accessing enantiomerically pure compounds for biological evaluation.

Q & A

Basic Questions

Q. What are the common synthetic routes for 3-(Benzyloxy)-8-nitroquinoline?

- Methodology :

- Condensation reactions : Introduce the benzyloxy group via nucleophilic substitution or Mitsunobu reactions using benzyl alcohol derivatives under anhydrous conditions. For example, coupling 8-nitroquinolin-3-ol with benzyl bromide in the presence of a base (e.g., K₂CO₃) in DMF at 60–80°C .

- Nitro group retention : Protect the nitro group during synthesis by avoiding strong reducing agents. Use mild conditions (e.g., catalytic hydrogenation with Pd/C at low pressure) if reduction is unintended .

Q. How to characterize the structure and purity of this compound?

- Methodology :

- Spectroscopic techniques : Confirm the benzyloxy and nitro substituents via -NMR (δ ~5.2 ppm for benzyloxy CH₂, δ ~8.5–9.0 ppm for nitroquinoline protons) and -NMR (C=O and nitro group signals). Use FT-IR to verify NO₂ stretching vibrations (~1520 cm⁻¹) .

- Purity assessment : Employ HPLC with a C18 column (acetonitrile/water gradient) and UV detection at 254 nm. Validate purity >95% via integration .

- Crystallography : For unambiguous confirmation, grow single crystals in DCM/hexane and analyze via X-ray diffraction to resolve bond angles and planarity of the quinoline ring .

Q. What safety precautions are needed when handling this compound?

- Methodology :

- Storage : Store at 2–8°C in airtight, light-resistant containers to prevent nitro group degradation. Avoid moisture to suppress hydrolysis .

- PPE : Use nitrile gloves, lab coats, and fume hoods during synthesis. Refer to analogs like 8-hydroxyquinoline for toxicity guidelines, as nitro derivatives may exhibit similar irritant properties .

Q. What are the potential biological targets for this compound based on structural analogs?

- Methodology :

- Structure-activity relationship (SAR) : Compare with 8-nitroquinoline derivatives known for antimicrobial or antiparasitic activity. The benzyloxy group may enhance membrane permeability, targeting enzymes like cytochrome P450 or DNA topoisomerases .

- In silico screening : Use molecular docking (e.g., AutoDock Vina) to predict binding affinity with malaria parasite proteins (e.g., PfATP6) or bacterial efflux pumps .

Advanced Questions

Q. How to optimize reaction conditions for introducing the benzyloxy group at the 3-position of the quinoline ring?

- Methodology :

- Catalyst screening : Test phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance benzylation efficiency in biphasic systems (toluene/water) .

- Temperature control : Optimize between 60–100°C to balance reaction rate and byproduct formation. Monitor via TLC (silica gel, ethyl acetate/hexane 1:3) .

- Substrate pre-activation : Pre-treat 8-nitroquinolin-3-ol with NaH to generate a phenoxide ion, improving electrophilic substitution kinetics .

Q. What strategies mitigate nitro group reduction side reactions during synthesis?

- Methodology :

- Selective reducing agents : Use NaBH₃CN (pH 6) for imine reduction without affecting nitro groups, as demonstrated in quinoline derivative syntheses .

- Protective groups : Temporarily protect the nitro group as a nitrile (via Sandmeyer reaction) if harsh reducing conditions (e.g., LiAlH₄) are unavoidable .

Q. How to design experiments to study the compound's interaction with biological targets?

- Methodology :

- In vitro assays : Test antimicrobial activity via broth microdilution (MIC determination against S. aureus or E. coli). Include controls with 8-nitroquinoline to isolate the benzyloxy group's contribution .

- Fluorescence quenching : Use this compound as a probe to study DNA binding via fluorescence titration with ethidium bromide-displacement assays .

Q. What analytical approaches resolve contradictions in spectroscopic data during characterization?

- Methodology :

- Cross-validation : Compare -NMR with DEPT-135 to distinguish CH₂ (benzyloxy) and CH (quinoline) signals. Use high-resolution MS to confirm molecular ion peaks .

- Dynamic light scattering (DLS) : Rule out aggregation artifacts in UV-Vis spectra by analyzing particle size in DMSO or methanol solutions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.